
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride
Vue d'ensemble
Description
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride, also known as 4-AMDM-HCl, is a synthetic compound with a wide range of applications in scientific research. It is an organic compound belonging to the phenol family and is used as a reagent in organic synthesis. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to its ability to react with other molecules. 4-AMDM-HCl has also been studied for its potential use in biochemistry and physiology, as well as its potential to be used in lab experiments.
Applications De Recherche Scientifique
Polymer Synthesis and Catalysis
- The compound plays a role in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering plastic. It has been used in catalyst systems involving aromatic amine ligands and copper(I) chloride, demonstrating high efficiency and fast polymerization rates due to its basicity and less steric hindrance (Kim et al., 2018).
Catalytic Activities in Binuclear Copper Complexes
- Research has explored its derivatives in forming binuclear copper(II) complexes, showing significant catalytic activities. These complexes demonstrate efficient catalysis due to less sterically hindered methyl groups and enhanced planarity, particularly in the oxidation of catechols to quinones (Kannappan et al., 2003).
Biodegradation of Plastic Monomers
- A study identified Mycobacterium neoaurum capable of degrading 2,6-dimethylphenol, a monomer of plastic polyphenylene oxide. This research provides insights into the biodegradation pathways and potential environmental remediation for residues of this compound (Ji et al., 2019).
Environmental Remediation
- The compound's derivatives have been studied in sonochemical degradation processes for the mineralization of organic pollutants in water. This includes transforming pollutants into less harmful substances, showing potential in environmental cleanup applications (Goskonda et al., 2002).
Innovative Polymerization Techniques
- Research on new N,O-containing ligands for the biomimetic copper-catalyzed polymerization of 2,6-dimethylphenol highlights the importance of this compound in developing advanced materials and polymers (Guieu et al., 2004).
Vibrational Spectroscopy Studies
- Studies in spectroscopy have utilized this compound for analyzing vibrational modes in substituted phenols. This contributes to a better understanding of molecular structures and interactions (Rao & Rao, 2002).
Propriétés
IUPAC Name |
4-(aminomethyl)-2,6-dimethylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-3-8(5-10)4-7(2)9(6)11;/h3-4,11H,5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMNAPPKIOGXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


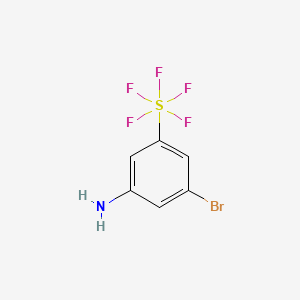
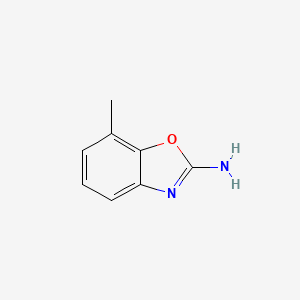
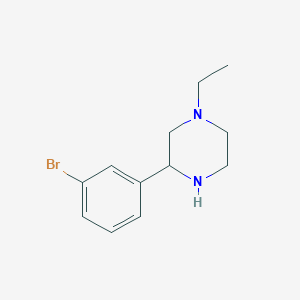

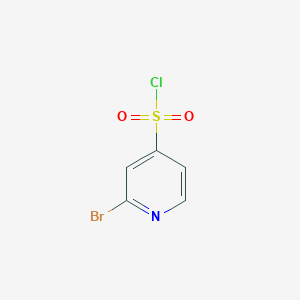
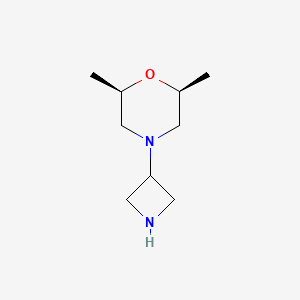



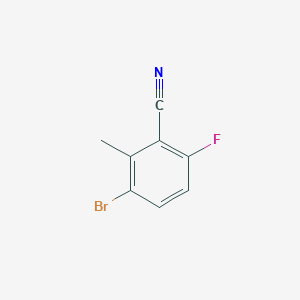
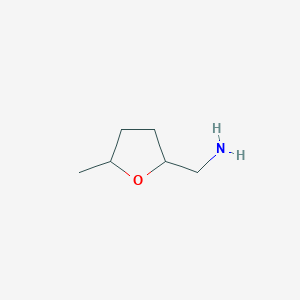
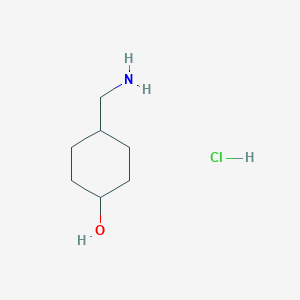

![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)